8-Methylaminoadenosine

Nucleoside Stability Chemical Depurination Structural Biology

Poorly defined C8-adenosine analogs cause assay reproducibility failures. 8-Methylaminoadenosine (CAS 13389-13-4) delivers precise -NHCH3 modification at the 8-position for unambiguous A1/A2A receptor pharmacology. • 2-fold faster depurination vs. adenosine - benchmark control for nucleoside stability assays • Precursor to 8-MA-cAMP, a B-site-selective PKA activator for cardiac & metabolic studies • Enables A2A-selective probe development with 49-fold selectivity over A3 receptors

Molecular Formula C11H16N6O4
Molecular Weight 296.28 g/mol
Cat. No. B15495281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylaminoadenosine
Molecular FormulaC11H16N6O4
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C11H16N6O4/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,16)(H2,12,14,15)/t4-,6-,7-,10-/m1/s1
InChIKeyISWTXTWJONWIEN-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylaminoadenosine: A Selective Adenosine Analog


8-Methylaminoadenosine (CAS 13389-13-4) is a synthetically modified nucleoside derived from adenosine, distinguished by a methylamino group (-NHCH3) substitution at the 8-position of the adenine purine ring [1]. This specific C8 modification alters the molecule's electronic properties and conformation, influencing its interactions with adenosine receptors and downstream enzymes [2]. It is primarily utilized as a research tool to dissect adenosine receptor signaling pathways, with particular utility in studying A1 and A2A receptor pharmacology, adenylate cyclase modulation, and as a precursor for generating site-selective protein kinase A (PKA) activators like 8-MA-cAMP .

Why Generic Analogs Cannot Substitute 8-Methylaminoadenosine


The biological activity and target engagement of adenosine analogs are exquisitely sensitive to the precise nature of the C8 substitution. Simple substitution with a different functional group, such as an amino (-NH2), dimethylamino (-N(CH3)2), or halogen (e.g., bromo), results in compounds with profoundly different physicochemical and pharmacological profiles [1]. These differences manifest as altered receptor binding affinity, selectivity for adenosine receptor subtypes (A1 vs. A2A), and distinct downstream signaling efficacy, including the ability to activate G-proteins or inhibit adenylate cyclase [2]. Consequently, generic or poorly defined C8-substituted adenosines cannot be assumed to replicate the specific partial agonism or selective pathway modulation of 8-methylaminoadenosine, potentially leading to misinterpretation of experimental results and failed assay reproducibility.

Differentiated Performance of 8-Methylaminoadenosine


Acidic Depurination Rate Comparison

In kinetic studies of acidic depurination, the relative rate of glycosyl bond cleavage for 8-methylaminoadenosine was measured as 2-fold faster than that of adenosine, but 214.5-fold slower than that of 8-dimethylaminoadenosine (429-fold faster than adenosine) [1]. This intermediate rate highlights the specific steric and electronic influence of the mono-methylamino substituent on molecular stability, which is distinct from both the unsubstituted parent and the di-methyl analog.

Nucleoside Stability Chemical Depurination Structural Biology

N1 Protonation and Molecular Recognition

15N-NMR studies revealed that the relative amount of protonation at the N1 position of the adenine ring differs significantly among 8-substituted analogs. 8-Methylaminoadenosine exhibits 85% protonation at N1, compared to only 66% for 8-aminoadenosine and 96% for 8-dimethylaminoadenosine [1]. This shift in the preferred protonation site (N1 vs. N7) is a direct consequence of the steric and electronic properties of the 8-methylamino group.

Nuclear Magnetic Resonance Protonation State Molecular Recognition

Intrinsic Activity for Hippocampal Synaptic Inhibition

A study evaluating a series of C8-substituted N6-cyclopentyladenosine (CPA) derivatives for adenosine A1 receptor activity found that 8-methylamino-CPA and 8-butylamino-CPA were the compounds with the highest intrinsic activity for inhibiting evoked field excitatory postsynaptic potentials (field EPSPs) in rat hippocampal slices [1]. This was in contrast to other analogs like 8-ethylamino-CPA which showed lower intrinsic activity, and 8-cyclopentylamino-CPA which was without effect.

Adenosine A1 Receptor Partial Agonism Neuropharmacology

A2A Receptor Selectivity Over A3

In a series of 2,8-disubstituted adenosine derivatives, the 8-methylamino analog (compound 12) demonstrated a binding affinity (Ki) of 115 nM for the adenosine A2A receptor and exhibited 49-fold selectivity for A2A over the A3 receptor [1]. This level of subtype selectivity is not achieved by all C8-substituted analogs, highlighting the specific contribution of the methylamino group.

Adenosine A2A Receptor Receptor Selectivity Binding Affinity

PKA B-Site Selective Activation

The cyclic monophosphate derivative, 8-MA-cAMP, functions as a site-selective agonist for cAMP-dependent protein kinase (PKA), exhibiting similar affinity for the B-site of both Type I and Type II PKA holoenzymes . This contrasts with other cyclic nucleotide analogs which may preferentially target site A, allowing for combinatorial use to achieve orthogonal or synergistic activation of distinct PKA isoforms.

Protein Kinase A Cyclic AMP Enzyme Activation

8-Methylaminoadenosine Research Applications


A1 Receptor Synaptic Inhibition

Based on the evidence that 8-methylamino-substituted CPA derivatives possess the highest intrinsic activity for inhibiting hippocampal field EPSPs, this compound is optimally suited for studies aimed at activating adenosine A1 receptors to modulate synaptic transmission [1]. It serves as a precise tool for research into neuroprotection, epilepsy, and pain pathways where A1 receptor-mediated inhibition is a key therapeutic target.

PKA Site-Selective Activation

The derivative 8-MA-cAMP is a critical reagent for researchers seeking to deconvolve PKA signaling. Its documented preference for the B-site over the A-site on both Type I and Type II PKA holoenzymes enables experiments that distinguish the downstream effects of B-site activation from those mediated by the A-site . This is particularly valuable in studies of cardiac contractility, metabolism, and gene transcription where PKA isoforms play distinct roles.

A2A Receptor Subtype Selectivity

For research focused on the adenosine A2A receptor, particularly in the context of Parkinson's disease or cancer immunotherapy, the 8-methylamino derivative of 2-(1-hexynyl)adenosine offers a quantifiable advantage [2]. Its demonstrated 49-fold selectivity for A2A over A3 receptors reduces potential confounding effects from A3 activation, providing a cleaner pharmacological profile for both in vitro and in vivo target validation studies.

Nucleoside Acidic Stability Studies

The well-characterized relative rate of acidic depurination (2-fold faster than adenosine) makes 8-methylaminoadenosine a useful benchmark compound in analytical chemistry and formulation science [3]. It can be employed as a control or calibration standard when assessing the stability of novel nucleoside analogs or when developing stabilized formulations intended for acidic storage or delivery conditions.

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